molecular formula C14H12N10O12 B599719 N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine] CAS No. 167101-91-9

N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]

Cat. No. B599719
M. Wt: 512.308
InChI Key: JXCWKGLAXRWKBD-UHFFFAOYSA-N
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Description

N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine], commonly known as ETN, is a nitroamine explosive that has been used in various applications, including military and industrial use. ETN is a yellow crystalline solid that is relatively stable and has a high energy density.

Mechanism Of Action

The mechanism of action of ETN is not well understood, but it is believed to involve the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells, which can lead to cell death. ETN has been shown to induce ROS production in cancer cells, leading to their death.

Biochemical And Physiological Effects

ETN has been shown to have cytotoxic effects on cancer cells, but it can also have toxic effects on normal cells. ETN exposure has been associated with liver and kidney damage, as well as neurological effects. ETN exposure can also lead to the production of methemoglobin, which can cause oxygen deprivation in the body.

Advantages And Limitations For Lab Experiments

ETN is a relatively stable and easy to synthesize explosive, making it a useful tool for laboratory experiments. However, ETN is also highly toxic and can pose a danger to researchers. Special precautions must be taken when handling ETN, including the use of protective equipment and proper ventilation.

Future Directions

There are several future directions for ETN research. One potential area of research is the development of ETN-based chemotherapeutic agents for cancer therapy. ETN has been shown to have cytotoxic effects on cancer cells, but more research is needed to determine its potential as a chemotherapeutic agent. Another area of research is the development of safer methods for handling and synthesizing ETN, which could make it a more useful tool for laboratory experiments. Finally, more research is needed to understand the mechanism of action of ETN and its potential effects on normal cells.

Synthesis Methods

The synthesis of ETN typically involves the reaction of 2,4,6-trinitro-1,3-benzenediamine with ethylene glycol. The reaction is typically carried out at high temperatures and pressures, and the resulting product is purified through recrystallization. The synthesis of ETN is relatively straightforward and can be performed on a large scale.

Scientific Research Applications

ETN has been extensively studied for its explosive properties and has been used in various military and industrial applications. However, ETN has also been studied for its potential use in biomedical applications, including cancer therapy. ETN has been shown to have cytotoxic effects on cancer cells and has been studied as a potential chemotherapeutic agent.

properties

IUPAC Name

3-N-[2-(3-amino-2,4,6-trinitroanilino)ethyl]-2,4,6-trinitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N10O12/c15-9-5(19(25)26)3-7(21(29)30)11(13(9)23(33)34)17-1-2-18-12-8(22(31)32)4-6(20(27)28)10(16)14(12)24(35)36/h3-4,17-18H,1-2,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCWKGLAXRWKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])NCCNC2=C(C=C(C(=C2[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N10O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]

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